![molecular formula C16H15ClN2OS B2413572 2-[3-(4-chlorophenoxy)propylsulfanyl]-1H-benzimidazole CAS No. 537010-51-8](/img/structure/B2413572.png)
2-[3-(4-chlorophenoxy)propylsulfanyl]-1H-benzimidazole
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Overview
Description
2-[3-(4-chlorophenoxy)propylsulfanyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as C-5685 and has a molecular weight of 360.89 g/mol.
Scientific Research Applications
Agricultural Applications
Polymeric and Solid Lipid Nanoparticles for Sustained Release of Fungicides : Research on carbendazim and tebuconazole, compounds with a structural relation to benzimidazoles, demonstrates the utility of solid lipid nanoparticles and polymeric nanocapsules. These carriers offer sustained release, reduced environmental toxicity, and enhanced site-specific action in agriculture for controlling fungal diseases in plants (Campos et al., 2015).
Pharmaceutical Research
Antibacterial and Antifungal Activities : Derivatives of benzimidazole have shown significant antibacterial and antifungal activities. These compounds have been synthesized and evaluated for their microbial activity, illustrating potential applications in developing new antimicrobial agents (Kaplancıklı et al., 2004).
Antioxidant Activities : Certain triheterocyclic compounds, including benzimidazole derivatives, have been synthesized and shown significant antioxidant activity. These compounds may offer therapeutic potential in oxidative stress-related diseases (Menteşe et al., 2015).
Synthesis and Evaluation of Novel Benzimidazoles : New benzimidazole compounds have been synthesized and evaluated for their selectivity as neuropeptide Y Y1 receptor antagonists, aiming at the development of antiobesity drugs. This research underlines the versatility of benzimidazole derivatives in medicinal chemistry (Zarrinmayeh et al., 1998).
Material Science
Corrosion Inhibition : Benzimidazole derivatives have been studied for their corrosion inhibition properties on metals in acidic environments. These studies are crucial for the development of safer and more effective corrosion inhibitors in industrial applications (Rouifi et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
For instance, propylthiouracil, a thiourea antithyroid agent, inhibits the synthesis of thyroxine and the peripheral conversion of thyroxine to tri-iodothyronine .
Mode of Action
For example, propylthiouracil inhibits iodine and peroxidase from their normal interactions with thyroglobulin to form T4 and T3, decreasing thyroid hormone production .
Biochemical Pathways
For instance, imidazole is a crucial building block in numerous biological systems, efficiently enabling energy transport, signal transduction, or pH regulation .
Pharmacokinetics
Imidazole derivatives are known to exhibit good tissue penetration and permeability .
Result of Action
For instance, propylthiouracil is used to manage hyperthyroidism which is due to an overactive thyroid gland (Grave’s disease) .
Action Environment
It’s worth noting that benzimidazoles, a class of compounds containing an imidazole ring, are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
properties
IUPAC Name |
2-[3-(4-chlorophenoxy)propylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c17-12-6-8-13(9-7-12)20-10-3-11-21-16-18-14-4-1-2-5-15(14)19-16/h1-2,4-9H,3,10-11H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSHKYCNLOXFLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCOC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenoxy)propyl)thio)-1H-benzo[d]imidazole |
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